molecular formula C10H14O B13463344 (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

(3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis

Cat. No.: B13463344
M. Wt: 150.22 g/mol
InChI Key: KGVUVEAYEGQDRD-OCAPTIKFSA-N
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Description

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pentalene system, making it an intriguing subject for both theoretical and synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper alloy to create a carbenoid species that reacts with an alkene to form the cyclopropane ring . Another approach involves the use of carbenes generated from chloroform and a strong base like potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cyclopropanation and the use of carbenoids or carbenes can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

(3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis has several scientific research applications:

Mechanism of Action

The mechanism of action for (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis involves its interaction with various molecular targets. The cyclopropane ring is highly strained, making it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in a variety of chemical reactions, potentially affecting biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3’aS,6’aR)-hexahydro-1’H-spiro[cyclopropane-1,2’-pentalene]-5’-one, cis apart is its specific stereochemistry and the presence of both cyclopropane and pentalene systems in a single molecule

Biological Activity

The compound (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one, cis, is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article summarizes the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of spirocyclic compounds like (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one typically involves cyclopropanation reactions or Lewis acid-mediated transformations. Recent studies highlight the importance of the cyclopropane moiety in enhancing biological activity through various mechanisms such as enzyme inhibition or receptor modulation .

Anticancer Activity

Research indicates that spirocyclic compounds exhibit significant anticancer properties. For instance, derivatives of spiro[cyclopropane-1,3′-indolin]-2′-ones have shown promising results against human cancer cell lines such as DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer) with IC50 values below 10 μM . Although specific data on (3'aS,6'aR)-hexahydro-1'H-spiro[cyclopropane-1,2'-pentalene]-5'-one is limited, its structural analogs have demonstrated similar potential.

The biological activity of spirocyclic compounds can be attributed to several mechanisms:

  • Enzyme Inhibition : Many spirocyclic compounds act as inhibitors for various enzymes involved in cancer progression.
  • Receptor Modulation : These compounds can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Case Studies

A notable study evaluated a series of spirocyclic derivatives for their anticancer properties. The results showed that modifications to the cyclopropane ring significantly affected the compounds' efficacy. For example:

  • Compounds with electron-withdrawing groups exhibited enhanced activity due to increased reactivity towards biological targets.
  • Structural variations led to differences in solubility and bioavailability, impacting overall therapeutic potential .

Data Table: Biological Activity of Related Spirocyclic Compounds

Compound NameStructureIC50 (µM)Target Cell LineMechanism of Action
Spiro[cyclopropane-1,3′-indolin]-2′-oneStructure< 10DU-145Enzyme inhibition
Spiro[cyclopropane-1,3′-indolin]-2′-oneStructure< 10HeLaReceptor modulation
(3'aS,6'aR)-hexahydro...TBDTBDTBDTBD

Properties

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(3aS,6aR)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,1'-cyclopropane]-2-one

InChI

InChI=1S/C10H14O/c11-9-3-7-5-10(1-2-10)6-8(7)4-9/h7-8H,1-6H2/t7-,8+

InChI Key

KGVUVEAYEGQDRD-OCAPTIKFSA-N

Isomeric SMILES

C1CC12C[C@H]3CC(=O)C[C@H]3C2

Canonical SMILES

C1CC12CC3CC(=O)CC3C2

Origin of Product

United States

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